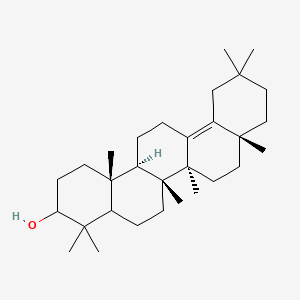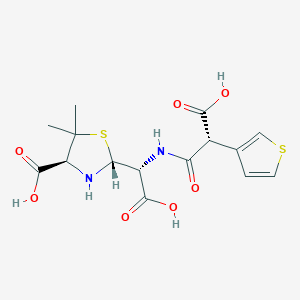
δ-Amyrin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“δ-Amyrin” is a pentacyclic triterpenol with the chemical formula C30H50O . It is one of the three closely related natural chemical compounds of the triterpene class, along with α-amyrin and β-amyrin . It is widely distributed in nature and has been isolated from a variety of plant sources such as epicuticular wax .
Synthesis Analysis
The synthesis of δ-Amyrin has been accomplished starting from easily accessible starting materials, oleanolic, and ursolic acid . The procedures allow the preparation of β-amyrin in an exceptionally short scalable manner via selective iodation and reduction . For α-amyrin, a different synthetic approach had to be chosen providing access to α-amyrin in medium-to-large scale .
Molecular Structure Analysis
δ-Amyrin is a pentacyclic triterpenol with the chemical formula C30H50O . It is designated as (3β)-Olean-13(18)-en-3-ol . The molecular weight of δ-Amyrin is 426.72 .
Chemical Reactions Analysis
The first committed step in triterpenoid biosynthesis is the cyclization of epoxysqualene into various triterpene alcohol isomers, a reaction catalyzed by oxidosqualene cyclases (OSCs) . The different OSCs have characteristic product specificities, which are mainly due to differences in the numbers of high-energy intermediates the enzymes can stabilize .
Physical And Chemical Properties Analysis
δ-Amyrin has a molecular weight of 426.72 . It is a powder that should be stored at -20°C for 3 years or at 4°C for 2 years . In solvent, it should be stored at -80°C for 6 months or at -20°C for 1 month .
Applications De Recherche Scientifique
Antimicrobial and Antifungal Agent
δ-Amyrin has been found to have antimicrobial and antifungal properties, making it valuable in the development of treatments for various infections. It’s one of the most abundant secondary metabolites in plants and plays a crucial role in plant protection .
Anti-inflammatory Agent
Research has shown that δ-Amyrin has anti-inflammatory properties . This makes it potentially useful in the treatment of conditions characterized by inflammation.
Anti-nociceptive Agent
δ-Amyrin has been found to have anti-nociceptive effects , which means it can block the detection of a painful or harmful stimulus by sensory neurons. This could make it useful in the development of pain relief medications.
Gastro-protective Agent
Studies have shown that δ-Amyrin has gastro-protective activities . This suggests that it could be used in treatments for various gastrointestinal disorders.
HIV Transcriptase-1 Inhibitor
δ-Amyrin has been found to inhibit HIV transcriptase-1 , which could make it a valuable component in the treatment of HIV.
Precursor for Bioactive Compounds
Amyrins, including δ-Amyrin, are used as precursors for the downstream biosynthesis of other valuable bioactive compounds, including avenacine, centellosides, ginsenosides, and glycyrrhizin . These compounds have a wide range of applications in the cosmetic, pharmaceutical, and nutraceutical industries .
Metabolic Engineering
Researchers have metabolically engineered the oleaginous yeast, Yarrowia lipolytica, to produce α- and β-amyrin on simple sugar and waste cooking oil . This demonstrates the potential of δ-Amyrin in the field of metabolic engineering.
Synthesis of Other Triterpenoids
Amyrins represent a precursor for more complex triterpenoids like boswellic acid (found in frankincense) or maslinic acid (found in olives) . This highlights the importance of δ-Amyrin in the synthesis of other valuable compounds.
Orientations Futures
Mécanisme D'action
Target of Action
It is known that triterpenes like δ-amyrin have a wide range of biological activities and can interact with multiple targets .
Mode of Action
It is a pentacyclic triterpenoid, which means it has a complex structure that can interact with various biological targets . The exact nature of these interactions and the resulting changes are still under investigation.
Biochemical Pathways
δ-Amyrin is a product of the IUBMB reaction (3S)-2,3-epoxy-2,3-dihydrosqualene = δ-amyrin, EC 5.4.99.55 . This suggests that it plays a role in the biosynthesis of triterpenes, which are important components of plant biochemistry.
Result of Action
Triterpenes like δ-amyrin are known to have a wide range of biological activities, including anti-inflammatory, antiviral, and anticancer effects . The specific effects of δ-Amyrin would depend on its interactions with its targets.
Propriétés
IUPAC Name |
(6aR,6bS,8aR,14aR,14bR)-4,4,6a,6b,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,7,8,9,10,12,13,14,14a-tetradecahydropicen-3-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H50O/c1-25(2)15-16-27(5)17-18-29(7)20(21(27)19-25)9-10-23-28(6)13-12-24(31)26(3,4)22(28)11-14-30(23,29)8/h22-24,31H,9-19H2,1-8H3/t22?,23-,24?,27-,28+,29-,30-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOCIRBSYAYKMEF-UWTKSXHYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(CCC3(C(=C2C1)CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CC[C@@]3(C(=C1CC(CC2)(C)C)CC[C@H]4[C@]3(CCC5[C@@]4(CCC(C5(C)C)O)C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H50O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
13(18)-Oleanen-3-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


